![molecular formula C40H40O4 B14146169 p-Allylcalix[4]arene CAS No. 81294-23-7](/img/structure/B14146169.png)
p-Allylcalix[4]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Allylcalix4arene typically involves the reaction of p-tert-butylcalix4arene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for p-Allylcalix4This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions: p-Allylcalix4arene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can participate in substitution reactions, where other functional groups replace the allyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing allyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in saturated hydrocarbons .
Aplicaciones Científicas De Investigación
p-Allylcalix4
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: p-Allylcalixarene derivatives have shown promise in drug delivery systems, particularly for targeted cancer therapy.
Mecanismo De Acción
The mechanism of action of p-Allylcalix4arene involves its ability to form host-guest complexes with various molecules. The cup-like structure of the calixarene provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules .
Comparación Con Compuestos Similares
- p-tert-Butylcalix4arene: A precursor to p-Allylcalix4arene, known for its ability to form complexes with metal ions.
- p-Sulfonatocalix4arene: A water-soluble derivative with applications in drug delivery and molecular recognition.
- p-Octylcalix 4arene: Another derivative with hydrophobic properties, used in the development of sensors and catalysts .
Uniqueness: p-Allylcalix4arene is unique due to the presence of allyl groups, which provide additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
81294-23-7 |
|---|---|
Fórmula molecular |
C40H40O4 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2 |
Clave InChI |
NAHCDBRPPIXUIL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


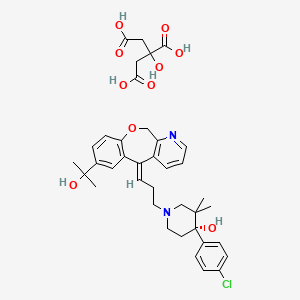
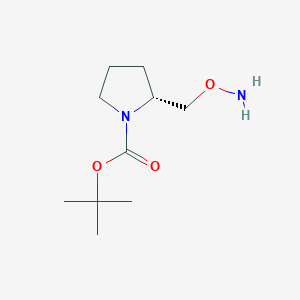
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)
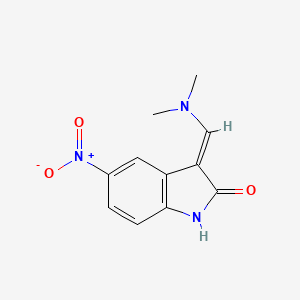

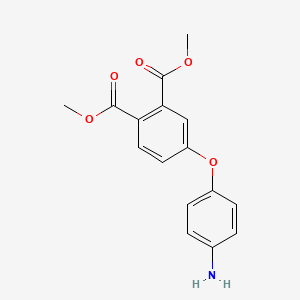
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
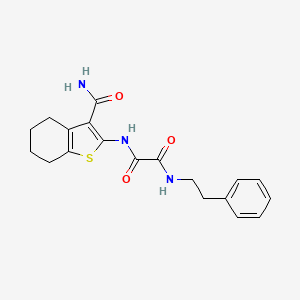
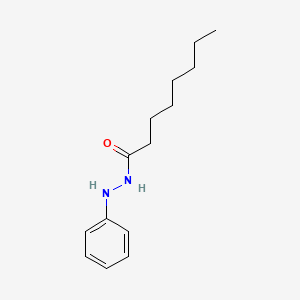
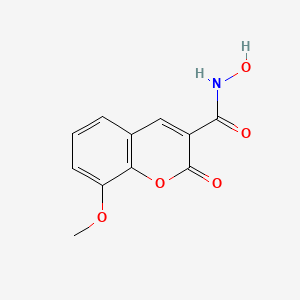
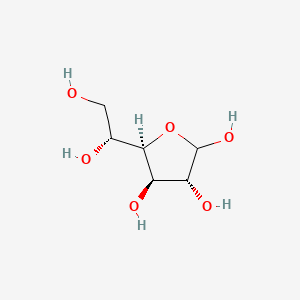
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
